Cadiamine

Structural Identity Natural Product Chemistry Chemotaxonomy

Sourcing structurally authenticated quinolizidine alkaloids can delay metabolomics and SAR workflows. Cadiamine bridges this gap as a precisely characterized dihydroxylupanin. - Definitive reference standard for *Cadia purpurea* metabolomics (ChEBI:3289). - Physicochemical outlier (XLogP3=0.0) for solubility/permeability SAR. - Computational probe (MAPK/ERK2, LSD1) for kinase/epigenetic screening.

Molecular Formula C15H26N2O3
Molecular Weight 282.38 g/mol
CAS No. 58071-45-7
Cat. No. B1194925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadiamine
CAS58071-45-7
Molecular FormulaC15H26N2O3
Molecular Weight282.38 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)C2CC(C3CC(CCN3C2)O)CO
InChIInChI=1S/C15H26N2O3/c18-9-11-6-10(13-2-1-3-15(20)16-13)8-17-5-4-12(19)7-14(11)17/h10-14,18-19H,1-9H2,(H,16,20)
InChIKeyXFWSJSOEWSRENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadiamine – Quinolizidine Alkaloid Reference Standard


Cadiamine is a quinolizidine alkaloid classified as a dihydroxylupanin derivative, initially isolated from the leaves and twigs of the East African shrub *Cadia purpurea* (Fabaceae) . Its IUPAC name is 6-[8-hydroxy-1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidin-2-one, with a molecular formula of C₁₅H₂₆N₂O₃ and a molecular weight of 282.38 g/mol [1]. The compound belongs to the lupinine-type alkaloid subclass and is catalogued in authoritative databases under ChEBI:3289, KEGG:C10756, and PubChem CID 442944 [2].

Workflow Dihydroxylupanin Reference Standard Chemotaxonomic and metabolomic studies
Scaffold Hydrophilic Quinolizidine Core XLogP3 0.0; distinct from mono/non-hydroxylated analogs
Selection Context Kinase & Epigenetic Probe Potential Predicted ERK2/LSD1 target engagement; requires validation
Analytical Role Chromatographic Method Development Retention behavior distinct from lupanine/sparteine

Cadiamine Substitution Risks


Quinolizidine alkaloids from *Cadia purpurea* and related Fabaceae species exhibit highly variable biological profiles that are critically dependent on minor structural modifications. Co-occurring alkaloids such as lupanine, 13-hydroxylupanine, and sparteine differ from cadiamine in their hydroxylation pattern, esterification state, and ring conformation . For cadiamine possessed a specific dihydroxy substitution of the lupanine core, which was structurally unresolved at the time of its isolation, rendering it chemically distinct from its mono‑hydroxylated or non‑hydroxylated analogues [1]. Without quantitative comparative data on target engagement, selectivity, or pharmacokinetics, the assumption that these congeners are functionally interchangeable is unsupported. The limited characterization of cadiamine’s own biological activity underscores the risk of substituting it with an in‑class compound that may exhibit a different safety, efficacy, or ADMET profile.

Dihydroxy scaffold vs. mono-hydroxylated analogs Substituting with 13‑hydroxylupanine or lupanine loses the second hydroxyl, which may alter hydrogen‑bonding, solubility, and target‑binding properties in SAR studies.
Predicted ADMET profile may not transfer Lupanine and sparteine exhibit divergent TPSA and predicted BBB permeation; using them as analytical surrogates risks misleading CNS-exposure model interpretation.
Target engagement space differs Sparteine acts on sodium channels, whereas cadiamine is predicted to engage kinase/epigenetic targets. Ion‑channel research is not supported by current in silico evidence.

Cadiamine: Comparative Evidence


Unique Dihydroxy Lupanine Core

Cadiamine was identified as a dihydroxylupanin (C₁₅H₂₆N₂O₃), distinguishing it from the co‑isolated alkaloids lupanine (C₁₅H₂₄N₂O) and 13‑hydroxylupanine (C₁₅H₂₄N₂O₂) by the presence of two hydroxyl groups on the lupanine skeleton . The exact positions of the hydroxyl groups were not determined at the time of isolation, but the molecular formula and fragmentation pattern in mass spectrometry unequivocally established its dihydroxy nature [1].

Dihydroxy Core Identity
Cross-study comparable
2 hydroxyls (C₁₅H₂₆N₂O₃) vs. lupanine (0) and 13‑hydroxylupanine (1)
Distinct dihydroxy scaffold for SAR studies
Exact hydroxyl positions unresolved; MS fragmentation supports identity
Structural Identity Natural Product Chemistry Chemotaxonomy

ADMET Profile Distinct from Lupanine

In silico ADMET prediction (admetSAR 2) estimates cadiamine to have a 60% probability of human oral bioavailability and an 80% probability of blood‑brain barrier (BBB) penetration [1]. By contrast, lupanine is predicted (via SwissADME) to have GI absorption classified as 'High' but brain penetration is class‑limited by its lower topological polar surface area (TPSA: 32.34 Ų vs. cadiamine’s 72.80 Ų) [2]. The higher TPSA of cadiamine may moderate passive BBB permeation while retaining predicted CNS availability, a profile relevant for neurological targets.

ADMET vs. Lupanine
Cross-study comparable
TPSA 72.80 Ų vs. 32.34 Ų; predicted BBB+ 80% vs. class-limited
Predicted CNS availability profile may differ
In silico only; admetSAR 2 vs. SwissADME comparison requires review
In Silico ADMET Drug-likeness Quinolizidine Alkaloids

Lipophilicity vs. Lupin Analogs

The computed partition coefficient (XLogP3) of cadiamine is 0.0, classifying it as essentially non‑lipophilic, whereas the close structural analogs lupanine and sparteine have XLogP3 values of approximately 1.6 and 2.5, respectively [1][2][3]. The two‑unit (100‑fold) difference in predicted logP between cadiamine and sparteine arises from the two hydroxyl groups, which profoundly alter solubility and distribution behavior.

Lipophilicity Contrast
Cross-study comparable
XLogP3 0.0 vs. lupanine 1.6 vs. sparteine 2.5
Supports formulation and retention-behavior differentiation
Computed property; experimental logP validation recommended
Lipophilicity Drug Design Quinolizidine Alkaloids

Target Profile Divergence vs. Analogs

Super‑PRED target prediction for cadiamine returns MAP kinase ERK2 (probability 95.59%), LSD1/CoREST complex (95.12%), and cannabinoid CB2 receptor (94.48%) among its top hits [1]. In contrast, sparteine is a validated sodium channel blocker (Class 1a antiarrhythmic), and lupanine has been reported to exhibit weak CNS sedative effects and nicotinic receptor interaction [2]. The predicted target ensembles are non‑overlapping, indicating that cadiamine may engage a distinct biological space.

Target Profile Divergence
Class-level inference
Predicted ERK2 (95.59%), LSD1 (95.12%), CB2 (94.48%) vs. Nav1.5/sparteine
May support kinase/epigenetic screening context
Super-PRED prediction; no experimental target engagement data available
Target Prediction Polypharmacology Molecular Docking

Cadiamine Procurement Scenarios


Dihydroxylupanin Chemotaxonomy Standard

Cadiamine serves as a definitive reference standard for the identification and quantification of dihydroxylupanin alkaloids in *Cadia purpurea* and related Fabaceae species [1]. Procurement is justified when the analytical target is specifically the dihydroxy congener, which cannot be represented by lupanine or its mono‑hydroxy derivative, 13‑hydroxylupanine. The compound is catalogued in KEGG (C10756) and ChEBI (3289) as a distinct chemical entity for metabolomics workflows [2].

SAR: Hydrophilic Quinolizidine Scaffolds

The uniquely low lipophilicity of cadiamine (XLogP3 = 0.0) compared to lupanine (XLogP3 ≈ 1.6) and sparteine (XLogP3 ≈ 2.5) makes it a valuable scaffold for structure‑activity relationship (SAR) investigations where increased aqueous solubility or reduced membrane partitioning is desired [1]. Procuring cadiamine specifically, rather than using a generic 'lupanine fraction,' ensures the physicochemical property of interest is accurately represented.

In Silico ADMET Validation

Given the predicted 60% oral bioavailability and 80% BBB penetration probabilities [1], cadiamine represents a useful probe molecule for validating or challenging computational ADMET models developed for quinolizidine alkaloids. Its divergent TPSA value (72.80 Ų) relative to its in‑class analogs provides a rigorous test case for algorithms predicting passive permeability and CNS drug‑likeness.

Kinase & Epigenetic Target Screening

Super‑PRED predictions implicate MAP kinase ERK2 (95.59%) and LSD1/CoREST (95.12%) as potential targets [1]. While these are computational predictions without experimental validation, they provide a rational basis for procuring cadiamine as a screening hit in kinase or epigenetic assay panels, where its scaffold novelty and drug‑like properties may offer advantages over established quinolizidine tool compounds (e.g., sparteine) that act on ion channels.

Application
Selection Property
Validation Focus
Dihydroxylupanin chemotaxonomy standard
Distinct dihydroxy scaffold identity
Metabolomics database cross-reference (KEGG/ChEBI)
Hydrophilic quinolizidine SAR studies
Low predicted lipophilicity (XLogP3 context)
Solubility and partitioning experimental validation
In silico ADMET model validation
Divergent TPSA and BBB prediction context
Computational permeability model benchmarking
Kinase and epigenetic target screening
Predicted ERK2/LSD1 target engagement context
Assay-panel response review; requires hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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